molecular formula C14H11N3O2S B5644734 4-[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]benzene-1,3-diol

4-[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]benzene-1,3-diol

Cat. No.: B5644734
M. Wt: 285.32 g/mol
InChI Key: SUZVYWLDXDAKRD-UHFFFAOYSA-N
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Description

4-[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]benzene-1,3-diol is a complex organic compound that features a unique combination of pyridine, thiazole, and benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]benzene-1,3-diol typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone. The pyridine ring is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the thiazole-pyridine intermediate with a benzene-1,3-diol derivative under specific conditions such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as magnesium oxide nanoparticles have been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]benzene-1,3-diol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways. In cancer cells, it may induce apoptosis by disrupting the mitochondrial membrane potential and activating caspases .

Comparison with Similar Compounds

Similar Compounds

    4-[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]benzene-1,3-diol: shares structural similarities with other thiazole and pyridine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both pyridine and thiazole rings in the same molecule allows for diverse interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

4-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c18-9-4-5-10(12(19)7-9)11-8-20-14(16-11)17-13-3-1-2-6-15-13/h1-8,18-19H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZVYWLDXDAKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=NC(=CS2)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901333310
Record name 4-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641131
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

690693-42-6
Record name 4-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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